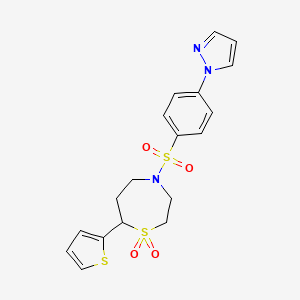![molecular formula C18H23N5O B2697403 N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-32-5](/img/structure/B2697403.png)
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a pyrrolidine ring and a pyridine ring. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyrrolidines and pyridines. For example, pyrrolidines can react with (hetero)aromatic C-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The presence of the pyrrolidine and pyridine rings contributes to its ability to inhibit bacterial growth. Research has indicated that derivatives of pyrrolidine can enhance antibacterial activity by interacting with bacterial enzymes and disrupting cell wall synthesis .
Anticancer Research
The compound’s structure, which includes a benzimidazole core, is significant in anticancer research. Benzimidazole derivatives are known for their ability to interfere with microtubule formation, which is crucial for cancer cell division. This makes the compound a candidate for developing new anticancer drugs .
Neuroprotective Agents
Studies have explored the neuroprotective properties of compounds containing pyrrolidine and pyridine moieties. These compounds can potentially protect neurons from oxidative stress and apoptosis, making them valuable in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s structure allows it to interact with various inflammatory pathways. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them effective in treating inflammatory diseases such as arthritis .
Antiviral Agents
The combination of pyrrolidine and pyridine rings in the compound has been investigated for antiviral properties. These structures can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle, offering potential treatments for diseases like HIV and hepatitis .
Drug Delivery Systems
The compound’s chemical properties make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents, improving their efficacy and reducing side effects.
Pyrrolidine in Drug Discovery Anticancer Research Neuroprotective Agents Anti-inflammatory Applications Antiviral Agents : Enzyme Inhibition : Radioligand Development : Drug Delivery Systems
Mechanism of Action
Target of action
Imidazole and pyrrolidine derivatives have been found to interact with a broad range of targets due to their diverse chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of action
The mode of action of these compounds often involves interactions with specific proteins or enzymes, leading to changes in cellular processes. For example, some imidazole derivatives have been found to inhibit cell growth, potentially making them useful in cancer treatment .
Biochemical pathways
Imidazole and pyrrolidine derivatives can affect a variety of biochemical pathways. For instance, some derivatives have been found to inhibit proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, affecting their bioavailability and therapeutic potential .
Result of action
The molecular and cellular effects of these compounds can include changes in cell growth, inflammation, and other processes, depending on the specific targets and pathways they affect .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of these compounds .
Future Directions
properties
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(14-3-4-15-16(10-14)22-12-21-15)20-11-13-5-6-19-17(9-13)23-7-1-2-8-23/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXVBABOFFEATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

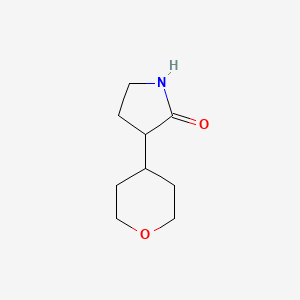
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)
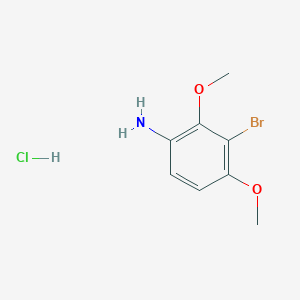
![2-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2697327.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)

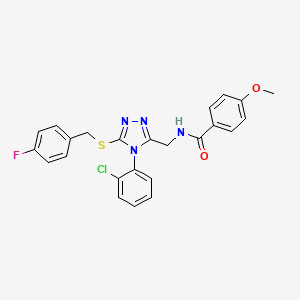
![2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2697334.png)
![8-chloro-2-(2-(ethylthio)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2697335.png)
![Propan-2-yl 4-[(dimethylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2697336.png)

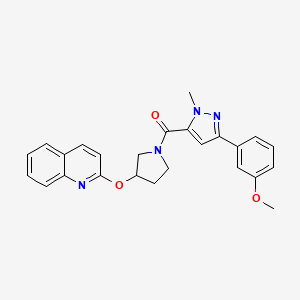
![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)
